molecular formula (C2-H4-O)MULT-C15-H24-O4-S.H3-N B213244 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate CAS No. 9051-57-4

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate

Cat. No.: B213244
CAS No.: 9051-57-4
M. Wt: 476.6 g/mol
InChI Key: JYUQOKPBOVCAMU-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial applications, including detergents and emulsifiers, due to its ability to reduce surface tension and enhance the mixing of different substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate typically involves the reaction of 4-nonylphenol with ethylene oxide to form a polyethoxylated nonylphenol. This intermediate is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can lead to the cleavage of the sulfate group.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperatures and may require the presence of solvents to facilitate the process.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted ethoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Surfactant in Cleaning Products

The primary application of this compound is as a surfactant in cleaning agents. Its ability to lower surface tension makes it effective in removing dirt and grease from various surfaces. It is particularly useful in formulations for:

  • Household cleaners
  • Industrial degreasers
  • Textile detergents

Use in Textiles

In the textile industry, the compound serves as a wetting agent and emulsifier. It enhances the penetration of dyes and finishes into fabrics, improving color uptake and overall quality. The use of nonylphenol ethoxylates has been scrutinized due to their environmental impact, leading to regulatory measures in some regions .

Coatings and Paints

The compound is employed in the formulation of paints and coatings, acting as an emulsifier that aids in the dispersion of pigments and other additives. This application benefits from its stability and effectiveness at various temperatures, making it suitable for both indoor and outdoor products.

Agriculture

In agriculture, this compound may be used as a co-formulant in pesticide formulations. Its surfactant properties help improve the spreadability and adhesion of active ingredients on plant surfaces, enhancing efficacy .

Environmental Impact

While the compound has beneficial applications, its environmental impact cannot be overlooked. Nonylphenol ethoxylates are known endocrine disruptors, raising concerns about their persistence in aquatic environments. Regulatory bodies have classified them as substances of very high concern (SVHC) due to their potential reproductive toxicity .

Regulatory Status

The European Chemicals Agency (ECHA) has placed restrictions on the use of nonylphenol-related compounds in certain applications due to their harmful effects on human health and the environment . This has led to a gradual shift towards safer alternatives in various industries.

Case Study 1: Textile Industry Regulations

In Denmark, a comprehensive study was conducted on the use of nonylphenol ethoxylates in textiles. The findings indicated significant environmental releases during manufacturing processes, prompting stricter regulations on their use . The study highlighted the need for alternative surfactants that do not pose similar risks.

Case Study 2: Cleaning Product Formulations

A comparative analysis of cleaning products containing nonylphenol ethoxylates versus safer alternatives demonstrated that while performance metrics were similar, consumer preference shifted towards products labeled as environmentally friendly . This shift has influenced manufacturers to reformulate their products to comply with emerging regulations.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of different phases, such as oil and water, thereby stabilizing emulsions and enhancing the mixing of otherwise immiscible substances. The molecular targets include hydrophobic and hydrophilic regions of molecules, facilitating their interaction and solubilization.

Comparison with Similar Compounds

Similar Compounds

    Nonylphenol Ethoxylates: Similar in structure but lack the sulfate group, making them less effective as surfactants in certain applications.

    Sodium Dodecyl Sulfate: Another surfactant with a simpler structure, commonly used in laboratory settings but with different solubility and stability profiles.

Uniqueness

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate is unique due to its combination of a nonylphenol backbone with multiple ethoxy groups and a sulfate group. This structure provides enhanced surfactant properties, making it highly effective in reducing surface tension and stabilizing emulsions compared to other similar compounds.

Biological Activity

2-[2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate, also known as Perlankrol PA, is a complex organic compound notable for its surfactant properties and potential biological activities. This article reviews its biological activity, focusing on its effects on human health and the environment, particularly its endocrine-disrupting capabilities and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C23H40O8S
  • Molecular Weight : 440.63 g/mol
  • CAS Number : 30416-77-4

The compound features a long hydrophobic nonylphenol chain linked to multiple ethoxy groups, terminating in a hydrogen sulfate moiety. This structure contributes to its amphiphilic properties, allowing it to interact with both hydrophilic and hydrophobic substances.

Endocrine Disruption

Research indicates that compounds related to nonylphenol exhibit significant endocrine-disrupting properties. Nonylphenol and its derivatives can mimic estrogen, leading to adverse effects on reproductive health in various species. A comprehensive survey highlighted that nonylphenols are classified as toxic to reproduction and are persistent in the environment, raising concerns about their accumulation and impact on aquatic life .

Toxicological Studies

  • Aquatic Toxicity : Studies have shown that nonylphenol compounds can adversely affect aquatic organisms, leading to reproductive and developmental issues. For instance, monitoring data indicated that concentrations of nonylphenols in sediments often exceed the "predicted no-effect concentration," suggesting potential ecological risks .
  • Human Health Implications : Human biomonitoring studies have detected nonylphenol in various populations, raising concerns about exposure through contaminated water and food sources. The substance's ability to disrupt hormone signaling pathways poses risks for developmental and reproductive health .

The biological activity of this compound primarily involves:

  • Surfactant Action : The compound reduces surface tension between liquids, facilitating better mixing of hydrophobic and hydrophilic substances. This property is crucial in applications such as drug delivery systems where improved solubility is required.
  • Endocrine Modulation : By mimicking estrogen, it can bind to estrogen receptors, leading to altered gene expression associated with growth and reproduction .

Case Studies

  • Study on Activated Sludge : Research examining the adsorption of nonylphenol on activated sludge biomass revealed significant interactions that could influence biodegradation processes in wastewater treatment facilities .
  • Environmental Monitoring : A study conducted in Denmark monitored the levels of nonylphenols in aquatic sediments, finding concentrations that exceeded safety thresholds set by environmental regulations. This study emphasized the need for stringent monitoring of such compounds due to their potential ecological impact .

Data Summary Table

PropertyValue
Molecular FormulaC23H40O8S
Molecular Weight440.63 g/mol
CAS Number30416-77-4
Endocrine Disruption PotentialYes
Aquatic ToxicityHigh
Human Health RiskModerate

Properties

IUPAC Name

2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O8S/c1-2-3-4-5-6-7-8-9-22-10-12-23(13-11-22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26/h10-13H,2-9,14-21H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUQOKPBOVCAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865541
Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear yellow liquid; [MSDSonline]
Record name Ammonium nonoxynol-4-sulfate
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CAS No.

104-34-7, 9051-57-4
Record name Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-, 1-(hydrogen sulfate)
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(nonylphenoxy)-, ammonium salt (1:1)
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Record name 2-(2-{2-[2-(4-Nonylphenoxy)ethoxy]ethoxy}ethoxy)ethyl hydrogen sulfate
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Record name Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(nonylphenoxy)-, ammonium salt (1:1)
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Record name AMMONIUM NONOXYNOL-4-SULFATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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